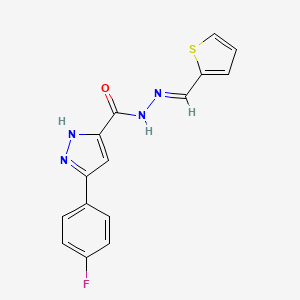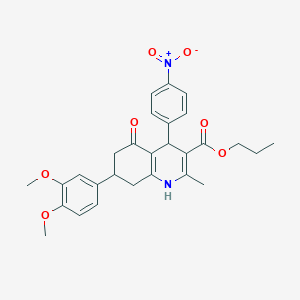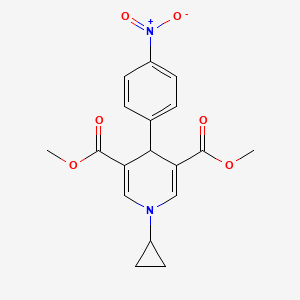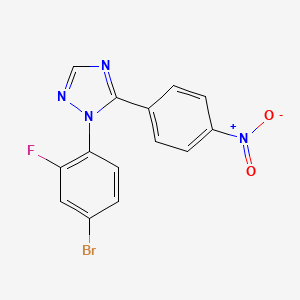![molecular formula C22H23N3O2S2 B11639682 N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチルフェニル)-2-{[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}アセトアミド は、ベンゾチエノ[2,3-d]ピリミジン類に属する複雑な有機化合物です。この化合物は、ヘキサヒドロベンゾチエノ環がピリミジン環に縮合し、スルファニルアセトアミド基が結合した独特の構造を特徴としています。4-メチルフェニル基の存在はこの化合物の化学的性質をさらに際立たせています。
準備方法
合成経路と反応条件: N-(4-メチルフェニル)-2-{[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}アセトアミドの合成は、複数の段階で進行します。
- ベンゾチエノ[2,3-d]ピリミジンコアの形成 :この段階は、通常、適切な前駆体を制御された条件下で環化させることにより行われます。
- プロプ-2-エン-1-イル基の導入 :これは、適切なアルキル化剤を用いたアルキル化反応によって達成できます。
- スルファニルアセトアミド基の付加 :この段階は、中間体とスルファニルアセトアミド誘導体を特定の条件下で反応させることで行われます。
- 4-メチルフェニル基との最終的なカップリング :これは通常、鈴木反応やヘック反応などのカップリング反応によって行われ、4-メチルフェニル基が導入されます。
工業生産方法: この化合物の工業生産は、上記の合成経路を最適化し、高収率と高純度を確保することで行われる可能性が高いです。これには、触媒の使用、最適化された反応温度と圧力、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類:
- 酸化 :この化合物は、特にスルファニル基で酸化反応を受け、スルホキシドまたはスルホンが生成されます。
- 還元 :還元反応は、ピリミジン環のカルボニル基を標的とし、ヒドロキシル基に変換することができます。
- 置換 :この化合物の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けます。
- 酸化 :一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸があります。
- 還元 :水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
- 置換 :ニトロ化には硝酸、臭素化には臭素などの試薬が一般的に使用されます。
- 酸化 :スルホキシドまたはスルホン。
- 還元 :ヒドロキシル誘導体。
- 置換 :ニトロまたはハロゲン化誘導体。
科学研究での応用
N-(4-メチルフェニル)-2-{[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}アセトアミドは、科学研究においていくつかの用途があります。
- 化学 :より複雑な分子の合成のためのビルディングブロックとして使用されます。
- 生物学 :抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
- 医学 :特に特定の癌の治療における潜在的な治療効果が調査されています。
- 産業 :ポリマーやコーティングなど、特定の性質を持つ新素材の開発に使用されます。
科学的研究の応用
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
- Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴います。スルファニル基は、タンパク質のチオール基と相互作用し、その機能を阻害する可能性があります。ベンゾチエノ[2,3-d]ピリミジンコアは、核酸と相互作用し、DNA複製または転写を干渉する可能性があります。これらの相互作用は、細胞の成長と増殖を阻害する可能性があり、潜在的な抗がん剤となります。
類似化合物との比較
類似化合物:
- 酢酸エチル :アセト酢酸基と類似した、より単純な化合物です。
- アセチルアセトン :類似したジケトン構造を持つ別の化合物です。
- ジケテン :同様の化合物の合成に使用されます。
独自性: N-(4-メチルフェニル)-2-{[4-オキソ-3-(プロプ-2-エン-1-イル)-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}アセトアミドは、複数の官能基と環を組み合わせた複雑な構造を持つため、独自性があります。
特性
分子式 |
C22H23N3O2S2 |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)29-20(19)24-22(25)28-13-18(26)23-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) |
InChIキー |
KGEDVCGVFTXUHA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)


![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)


